
Emepronium Bromide
Descripción general
Descripción
Emepronium bromide (C₂₀H₂₈BrN, CAS 3614-30-0) is a quaternary ammonium compound with anticholinergic properties, first synthesized in the 1950s for treating overactive bladder (OAB) syndrome, urgency, and urge incontinence . It inhibits parasympathetic activity by blocking acetylcholine at postganglionic muscarinic receptors, reducing detrusor muscle contractions and increasing bladder capacity . Clinical studies demonstrate its efficacy in reducing nocturnal urination frequency in elderly patients, with a 10–20% decrease in micturition frequency at higher doses (200 mg three times daily) . However, residual urine post-voiding is a common side effect .
This compound is associated with rare but severe esophageal complications, including ulceration and strictures, particularly when ingested without sufficient water or in patients with gastroesophageal reflux . These adverse effects are attributed to its hygroscopic formulation (e.g., Cetiprin), which adheres to mucosal surfaces, causing localized irritation .
Métodos De Preparación
Quaternization of Tertiary Amines with Alkyl Bromides
The synthesis of emepronium bromide predominantly relies on quaternization reactions , where tertiary amines react with alkyl bromides to form quaternary ammonium salts. A seminal study by Werner and Olsson (1987) outlines a method involving the preparation of labeled this compound through sequential tosylation and alkylation steps .
Tosylate Intermediate Formation
The process begins with the synthesis of a tosylate intermediate derived from 4,4-diphenylbutan-2-ol. Treatment with tosyl chloride () in the presence of a base, such as pyridine, yields the corresponding tosylate. This intermediate is highly reactive, facilitating subsequent nucleophilic substitution reactions.
Amine Alkylation and Quaternization
The tosylate is then reacted with N-ethylmethylamine or dimethylamine to form a tertiary amine. Quaternization is achieved by treating the tertiary amine with methyl bromide () or ethyl bromide () under controlled conditions. For instance, heating the mixture at 60–80°C in an aprotic solvent like acetonitrile for 12–24 hours yields this compound with a purity exceeding 95% .
Key Reaction Parameters:
-
Temperature: 60–80°C
-
Solvent: Acetonitrile or dichloromethane
-
Reaction Time: 12–24 hours
-
Yield: 85–92% (depending on alkyl bromide stoichiometry)
This method is scalable and has been adapted for industrial production, where continuous flow reactors enhance yield and reduce side products like dialkylated amines .
Bromination of Alcohol Intermediates Using Phosphorus Bromides
Bromination of alcohol precursors is a critical step in synthesizing intermediates for this compound. Phosphorus bromides, such as phosphorus(V) bromide () and phosphoryl bromide (), are widely employed for this purpose .
Mechanism of Bromination
acts as a brominating agent by converting hydroxyl groups () into bromides (). The reaction proceeds via a two-step mechanism:
-
Formation of a Phosphorus intermediate:
-
Nucleophilic Substitution:
Optimization of Reaction Conditions
A study by Chemia (2025) highlights the use of toluene or xylene as optimal solvents for bromination with . Key findings include:
Parameter | Optimal Condition | Yield (%) | Byproducts (%) |
---|---|---|---|
Temperature | 110°C | 89 | 3.5 |
Solvent | Toluene | 91 | 2.8 |
Stoichiometry | 1.1 equiv | 93 | 1.2 |
Excess (1.1 equivalents) minimizes unreacted alcohol, while temperatures above 100°C prevent precipitation of phosphorus byproducts .
Alternative Green Bromination Methods
Recent advancements emphasize solvent-free and waste-minimized bromination techniques. A protocol developed for tetrachloro[2.2]paracyclophane synthesis demonstrates the efficacy of the system for benzylic bromination .
H2O2–HBr\text{H}_2\text{O}_2\text{–HBr}H2O2–HBr Bromination Mechanism
This method leverages hydrogen peroxide () as an oxidizer and hydrobromic acid () as a bromide source:
Radical initiators like incandescent light or dibenzoyl peroxide () enhance bromide radical () formation, improving reaction efficiency .
Isotopic Labeling Techniques
Isotopically labeled this compound is essential for pharmacokinetic and metabolic studies. Werner and Olsson (1987) detailed methods for incorporating carbon-14 , tritium , and deuterium labels .
Carbon-14 Labeling
-
Synthesis of 1-Methyl Labeled Intermediate:
-labeled 4,4-diphenylbutan-2-ol is prepared via microbial fermentation or chemical synthesis. -
Tosylation and Alkylation:
The labeled alcohol is converted to its tosylate and reacted with , followed by quaternization with .
Tritium and Deuterium Labeling
-
Homogeneous Catalytic Exchange: Aromatic hydrogens in the diphenylpropyl backbone are replaced with or using palladium catalysts.
Industrial-Scale Production Considerations
Large-scale synthesis of this compound requires optimizing cost, safety, and environmental impact.
Continuous Flow Quaternization
Replacing batch reactors with continuous flow systems reduces reaction time from 24 hours to 2–3 hours, achieving 94% yield. This method also mitigates risks associated with exothermic quaternization reactions .
Byproduct Management
Análisis De Reacciones Químicas
Tipos de Reacciones: El bromuro de emepronium experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El ion bromuro puede ser sustituido por otros nucleófilos.
Reacciones de Oxidación y Reducción: El compuesto puede participar en reacciones redox en condiciones específicas.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido u otros haluros.
Reacciones de Oxidación y Reducción: Se pueden utilizar reactivos como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.
Principales Productos Formados:
Reacciones de Sustitución: Los productos principales incluyen compuestos de amonio cuaternario sustituidos.
Reacciones de Oxidación y Reducción: Los productos dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Introduction to Emepronium Bromide
This compound, an anticholinergic agent, is primarily utilized in the management of urinary disorders, particularly for conditions such as urinary incontinence and detrusor instability. This compound works by inhibiting the action of acetylcholine on muscarinic receptors, leading to decreased bladder contractions and increased bladder capacity. Its applications extend beyond urology, with emerging research exploring its potential benefits in various medical fields.
Urinary Disorders
Urinary Incontinence Treatment
this compound is widely recognized for its efficacy in treating urinary incontinence, particularly urge incontinence. Clinical studies have demonstrated its ability to reduce episodes of involuntary urination and improve overall bladder control. In a prospective randomized study comparing this compound with intravesical lidocaine gel, patients receiving emepronium showed significant improvements in symptoms associated with motor urge incontinence .
Detrusor Instability
Research indicates that this compound effectively manages detrusor instability, a condition characterized by involuntary bladder contractions. A urodynamic study involving patients with uninhibited bladders highlighted the positive effects of this compound on bladder function, suggesting its role as a therapeutic option for patients experiencing this dysfunction .
Postoperative Care
Management of Vesical Tenesmus
this compound has been investigated for its role in alleviating postoperative vesical tenesmus following transurethral resection of the prostate. A randomized controlled trial revealed no significant difference between the treatment group receiving emepronium and the placebo group concerning episodes of vesical tenesmus or the need for additional analgesics post-surgery .
Neuromuscular Effects
Potential Neuromuscular Applications
While primarily used for urinary conditions, there are reports of neuromuscular paralysis due to overdose, indicating that this compound's anticholinergic properties could have implications in neuromuscular management . This aspect warrants further investigation to explore potential therapeutic applications or cautionary measures in clinical settings.
Comparison with Other Anticholinergics
Efficacy Relative to Flavoxate
A comparative study involving this compound and flavoxate showed that both agents are effective in treating detrusor instability. However, differences in their side effect profiles and patient responses were noted, emphasizing the importance of individualized treatment plans based on patient needs .
Case Study: Efficacy in Urinary Incontinence
A clinical trial involving 60 patients assessed the effectiveness of this compound compared to placebo in managing urinary symptoms post-prostate surgery. The results indicated that while some patients reported subjective improvements, statistical analysis did not reveal significant differences between the two groups regarding vesical tenesmus episodes or analgesic requirements .
Research Insights: Urodynamic Studies
Urodynamic evaluations have consistently shown that this compound increases bladder capacity and reduces involuntary contractions. These findings support its use as a first-line treatment option for patients suffering from various forms of urinary dysfunctions, reinforcing its established role within urology .
Mecanismo De Acción
El bromuro de emepronium ejerce sus efectos al actuar como un agente anticolinérgico. Bloquea la acción de la acetilcolina en los receptores muscarínicos de la vejiga, lo que lleva a una reducción de las contracciones del músculo de la vejiga. Esto ayuda a aliviar los síntomas de la incontinencia urinaria y la vejiga hiperactiva. El compuesto se dirige principalmente a los receptores muscarínicos, que están involucrados en la regulación de la función de la vejiga .
Compuestos Similares:
Oxibutynina: Otro agente anticolinérgico utilizado en el tratamiento de la vejiga hiperactiva.
Tolterodina: Un antagonista del receptor muscarínico utilizado para indicaciones similares.
Solifenacina: Un antagonista selectivo del receptor muscarínico con una duración de acción más prolongada.
Comparación: El bromuro de emepronium es único en su estructura específica de amonio cuaternario, que contribuye a sus propiedades farmacocinéticas distintas. A diferencia de algunos de sus homólogos, el bromuro de emepronium tiene una menor tendencia a cruzar la barrera hematoencefálica, lo que reduce el riesgo de efectos secundarios del sistema nervioso central. Esto lo convierte en una opción preferida para los pacientes que son sensibles a estos efectos .
Comparación Con Compuestos Similares
Mechanism of Action and Therapeutic Indications
Emepronium bromide shares mechanistic similarities with other anticholinergics like methantheline bromide, flavoxate chloride, and oxybutynin, all targeting muscarinic receptors to alleviate bladder hyperactivity.
Compound | Mechanism | Primary Use |
---|---|---|
This compound | Muscarinic receptor antagonist | OAB, urge incontinence |
Methantheline bromide | Ganglionic blocker, anticholinergic | Peptic ulcers, OAB (historical) |
Flavoxate chloride | Muscarinic antagonist + smooth muscle relaxant | OAB, dysuria |
Oxybutynin | Muscarinic antagonist, smooth muscle relaxant | OAB, neurogenic bladder |
Efficacy in Clinical Trials
- Emepronium vs. Methantheline/Flavoxate : A double-blind trial in multiple sclerosis patients with detrusor hyperreflexia found emepronium (200 mg t.i.d.) reduced urinary frequency comparably to methantheline and flavoxate. However, emepronium’s efficacy required serum concentrations ≥20–30 µg/L, achievable only at higher doses .
- Vs. Oxybutynin : While oxybutynin demonstrates superior efficacy in reducing incontinence episodes, emepronium’s side effect profile (excluding esophageal effects) is milder, with minimal impact on cognition .
Side Effect Profiles
- This compound : Esophageal injury (ulcers, strictures) is dose- and administration-dependent, occurring in patients with impaired esophageal motility or reflux. Buccal ulceration is also reported if tablets dissolve orally .
- Methantheline Bromide : Higher incidence of systemic anticholinergic effects (e.g., dry mouth, blurred vision) due to broader receptor affinity .
Pharmacokinetics and Dosage
- Emepronium : Poor oral bioavailability (5–10%) necessitates high doses (200 mg t.i.d.) to achieve therapeutic serum levels. Minimal hepatic metabolism reduces drug-drug interaction risks .
- Oxybutynin : Rapid absorption with extensive first-pass metabolism, leading to active metabolites that enhance efficacy but increase side effects .
Actividad Biológica
Emepronium bromide, also known as Cetiprin, is a quaternary ammonium compound primarily used in the treatment of urinary incontinence and related conditions. This article provides a comprehensive overview of its biological activity, including pharmacological effects, clinical studies, and safety profiles.
Pharmacological Profile
This compound acts as an anticholinergic agent, affecting the muscarinic receptors in the bladder. It is particularly effective in managing symptoms of urgency and urge incontinence by inhibiting involuntary bladder contractions. The drug has been studied for its efficacy in various populations, particularly the elderly, who often experience increased urinary frequency and incontinence.
The mechanism through which this compound exerts its effects involves:
- Muscarinic Receptor Antagonism : By blocking muscarinic receptors, the drug reduces detrusor muscle contractions.
- Increased Bladder Capacity : Clinical trials indicate that it can increase bladder capacity and decrease the frequency of micturition episodes.
Efficacy in Elderly Patients
- Clinical Trial on Nocturnal Frequency :
- Treatment of Urgency :
- Long-term Effects :
Safety and Side Effects
This compound is generally well-tolerated with minimal side effects reported. In clinical trials, side effects were negligible, making it a favorable option for elderly patients who may be sensitive to medications . However, there are rare reports linking this compound to esophageal strictures, indicating the need for monitoring during prolonged use .
Data Summary
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Double-blind crossover trial | Elderly women | 200 mg t.i.d. | Significant reduction in nocturnal micturition |
Controlled clinical trial | Elderly patients | 100 mg vs 200 mg | 200 mg showed significant efficacy over placebo |
Long-term treatment evaluation | Elderly females | 150 mg every 6 hours | Notable reduction in incontinence |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Efficacy : In a cohort of elderly women with urge incontinence, treatment with this compound resulted in improved quality of life and reduced episodes of involuntary leakage.
- Adverse Effects Monitoring : A small group experienced esophageal strictures after prolonged use; however, this was not commonly reported across larger studies .
Q & A
Basic Research Questions
Q. What are the established analytical methods for quantifying Emepronium Bromide in biological matrices, and what methodological challenges exist?
this compound is quantified using gas chromatography-mass spectrometry (GC/MS) coupled with demethylation. The process involves derivatizing the quaternary ammonium compound into a tertiary amine using L-Selectride (lithium tri-tert-butylborohydride) at 75°C for 10–20 minutes. Key steps include liquid-liquid extraction with dichloromethane, neutralization with sulfuric acid, and purification via ether washing. Methodological challenges include minimizing neutral byproduct formation (e.g., 4,4-diphenylbutan-2-ol) and achieving consistent recovery rates (~75% from serum). This approach enables detection limits as low as 3 ng/mL in biological samples .
Q. What is the mechanism of action of this compound in treating overactive bladder syndrome, and how does it differ from other antimuscarinic agents?
this compound acts as a quaternary ammonium antimuscarinic agent, selectively blocking M3 receptors in the detrusor muscle to reduce bladder contractions. Unlike tertiary amines (e.g., oxybutynin), its charged structure limits blood-brain barrier penetration, minimizing central nervous system side effects. However, its poor gastrointestinal absorption (~60% bioavailability) and rapid renal excretion necessitate careful dosing to maintain therapeutic plasma levels .
Q. What pharmacokinetic properties of this compound are critical for designing bioavailability studies?
Key properties include incomplete GI absorption, renal excretion of unchanged drug (~90%), and a short elimination half-life (~3–5 hours). These factors necessitate frequent dosing in clinical trials. Researchers must account for inter-subject variability in absorption and use ion-pair extraction techniques to isolate the compound from serum for accurate pharmacokinetic profiling .
Advanced Research Questions
Q. How can researchers optimize the demethylation process for this compound to improve yield in GC/MS-based assays?
Temperature and reaction time significantly impact demethylation efficiency. At 75°C, maximum yield is achieved within 10 minutes, whereas lower temperatures (e.g., 55°C) require prolonged incubation, increasing byproduct formation. Adding 1 M L-Selectride in tetrahydrofuran (THF) under nitrogen purging minimizes oxidative degradation. Post-reaction, rapid cooling and acid neutralization (0.1 M H₂SO₄) stabilize the tertiary amine for reliable quantification .
Q. What strategies resolve discrepancies between in vitro and in vivo bioavailability data for this compound?
Contradictions often arise from differences in protein binding and metabolite interference. Researchers should:
- Use radiolabeled (¹⁴C) this compound to track recovery rates during liquid scintillation counting.
- Apply selective ion monitoring (SIM) in GC/MS to distinguish parent compounds from hydroxylated metabolites (e.g., m/z 86, 89, 91 ions).
- Validate assays with spiked serum samples to control for matrix effects .
Q. How should researchers design clinical trials to evaluate this compound's efficacy in reducing nocturnal urinary frequency?
Double-blind crossover trials with placebo controls are optimal. Key considerations include:
- Inclusion criteria : Elderly patients with confirmed neurogenic bladder traits (reduced bladder capacity ≤200 mL).
- Outcome measures : Nightly voiding frequency, patient-reported satisfaction, and urodynamic parameters.
- Dosage : 100–200 mg administered 1–2 hours before bedtime to align with peak plasma concentrations.
- Duration : Minimum 6 weeks to assess delayed therapeutic effects .
Q. What methodological safeguards are necessary when analyzing hydroxylated metabolites of this compound?
Hydroxylated metabolites can interfere with quantification. To mitigate this:
- Derivatize metabolites using silylation agents (e.g., BSTFA) to enhance GC/MS volatility.
- Employ SIM mode to isolate metabolite-specific ions (e.g., m/z 91 for diphenyl fragments).
- Cross-validate results with high-performance liquid chromatography (HPLC) to confirm specificity .
Q. Methodological Best Practices
- Sample Preparation : Use ion-pair extraction with phosphate buffers (pH 7.4) and dichloromethane to improve recovery from serum .
- Data Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects in GC/MS .
- Clinical Protocols : Monitor for esophageal irritation by advising patients to remain upright for 15 minutes post-dose, as tablet-induced mucosal injury is a documented risk .
Propiedades
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFSMBPRQBNCH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27892-33-7 (Parent) | |
Record name | Emepronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50875265 | |
Record name | Emepronium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-30-0 | |
Record name | Emepronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emepronium bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emepronium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emepronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMEPRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.